molecular formula C11H14BrNO B1380676 2-Bromo-n-(3,4-dimethylbenzyl)acetamide CAS No. 1225872-57-0

2-Bromo-n-(3,4-dimethylbenzyl)acetamide

Cat. No.: B1380676
CAS No.: 1225872-57-0
M. Wt: 256.14 g/mol
InChI Key: OTVVRSPIZNGEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide typically involves the bromination of n-(3,4-dimethylbenzyl)acetamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-n-(3,4-dimethylbenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of azides, thiocyanates, or ethers.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Chemistry: 2-Bromo-n-(3,4-dimethylbenzyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated acetamides on cellular processes. It is also used in the development of new biochemical assays.

Medicine: Its brominated structure makes it a candidate for the synthesis of bioactive molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.

Mechanism of Action

The exact mechanism of action of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom in the compound may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison: 2-Bromo-n-(3,4-dimethylbenzyl)acetamide is unique due to its specific substitution pattern on the benzyl ring. This structural feature imparts distinct chemical and biological properties compared to other brominated acetamides. For example, 2-Bromo-n-(3,4-dimethylphenyl)acetamide has a similar brominated structure but differs in the position of the methyl groups, which can affect its reactivity and applications .

Properties

IUPAC Name

2-bromo-N-[(3,4-dimethylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-3-4-10(5-9(8)2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVVRSPIZNGEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-n-(3,4-dimethylbenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-n-(3,4-dimethylbenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-n-(3,4-dimethylbenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-n-(3,4-dimethylbenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-n-(3,4-dimethylbenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-n-(3,4-dimethylbenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.